N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide
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Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide is a complex organic compound with a variety of applications in scientific research This compound is known for its unique structure, which includes a pyrrolidine ring, a methoxy group, and a sulfonyl amine group
Preparation Methods
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The methoxy group is then added to the benzamide structure, and finally, the sulfonyl amine group is introduced. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with various biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide is unique due to its specific combination of functional groups. Similar compounds include:
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide: Lacks the sulfonyl amine group.
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-bromo-2-methoxybenzamide:
Properties
CAS No. |
90763-31-8 |
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Molecular Formula |
C16H26N4O4S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H26N4O4S/c1-4-20-9-5-6-13(20)11-18-16(21)14-10-12(7-8-15(14)24-3)19-25(22,23)17-2/h7-8,10,13,17,19H,4-6,9,11H2,1-3H3,(H,18,21) |
InChI Key |
SWBSNTSEASTOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)NS(=O)(=O)NC)OC |
Origin of Product |
United States |
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